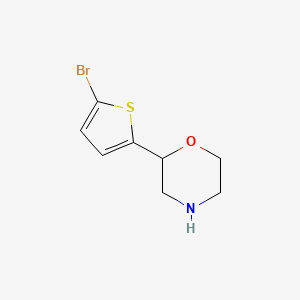

2-(5-Bromothiophen-2-yl)morpholine

Description

Global Significance of Thiophene (B33073) and Morpholine (B109124) Cores in Chemical Research

Thiophene and morpholine rings are independently recognized as privileged scaffolds in the world of chemical research, particularly in the development of pharmaceuticals. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common feature in a wide array of approved drugs. nih.govresearchgate.netrsc.orgresearcher.life Its electron-rich nature and ability to act as a bioisostere for the phenyl ring make it a valuable component in designing molecules that can effectively interact with biological targets. nih.gov Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgresearcher.life

Similarly, the morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a frequently encountered pharmacophore in numerous clinically used drugs. frontiersin.orge3s-conferences.org The inclusion of a morpholine moiety can enhance a molecule's potency by facilitating interactions with target proteins and can also improve its pharmacokinetic profile. frontiersin.orge3s-conferences.org Morpholine and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. e3s-conferences.orgacs.org The combination of these two important heterocyclic systems within a single molecule, as seen in 2-(5-Bromothiophen-2-yl)morpholine, offers the potential for novel and synergistic biological effects.

Strategic Importance of Brominated Heterocycles as Synthetic Handles

The presence of a bromine atom on the thiophene ring of 2-(5-Bromothiophen-2-yl)morpholine is of great strategic importance in synthetic organic chemistry. Bromination is a fundamental transformation that introduces a versatile "handle" onto a molecule. nih.govacs.org This bromine atom can be readily displaced or participate in a variety of chemical reactions, allowing for the further functionalization of the heterocyclic core. researchgate.netresearchgate.net

Brominated heterocycles are key intermediates in numerous synthetic pathways. researchgate.net They are particularly valuable as precursors for cross-coupling reactions, such as the Suzuki and Kumada reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netgoogle.com This allows for the attachment of a wide range of other molecular fragments to the thiophene ring, enabling the creation of diverse libraries of compounds for screening and optimization in drug discovery and materials science. The high reactivity of the carbon-bromine bond makes it an excellent leaving group in nucleophilic substitution reactions as well. researchgate.net

Overview of Synthetic Challenges and Methodological Advancements for Fused Heterocycles

The synthesis of complex heterocyclic architectures like 2-(5-Bromothiophen-2-yl)morpholine presents unique challenges. The construction of fused and linked heterocyclic systems often requires multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. nih.govui.ac.id

Advancements in synthetic methodology have been crucial in overcoming these challenges. Modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecules. nih.gov Other innovative approaches include acyl transfer-annulation reactions to create N-fused heterocycles and the use of microwave irradiation to accelerate reaction times and improve yields. nih.govresearchgate.net The synthesis of the morpholine ring itself can be achieved through various routes, including the cyclization of amino alcohols or from precursors like oxiranes and aziridines. nih.govresearchgate.net The development of efficient and versatile synthetic methods is essential for exploring the full potential of novel heterocyclic compounds like 2-(5-Bromothiophen-2-yl)morpholine.

Chemical Properties and Data

The physicochemical properties of 2-(5-Bromothiophen-2-yl)morpholine are important for its handling, reactivity, and potential applications.

| Property | Value | Source |

| CAS Number | 1178409-69-2 | sigmaaldrich.comangelpharmatech.comfluorochem.co.uk |

| Molecular Formula | C8H10BrNOS | angelpharmatech.comfluorochem.co.uk |

| Molecular Weight | 248.14 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.comfluorochem.co.uk |

| IUPAC Name | 2-(5-bromo-2-thienyl)morpholine | sigmaaldrich.com |

| InChI Key | ITEVHYHKVJMLFI-UHFFFAOYSA-N | sigmaaldrich.com |

Research and Applications

While specific research applications for 2-(5-Bromothiophen-2-yl)morpholine are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical research. The presence of the bromothiophene moiety makes it an ideal candidate for further synthetic elaboration through cross-coupling reactions to generate novel compounds with potential biological activity. For instance, it could serve as a key intermediate in the synthesis of canagliflozin, an important anti-diabetic drug, where a similar brominated thiophene derivative is a crucial precursor. google.com

Furthermore, the combination of the thiophene and morpholine rings is a feature found in compounds with demonstrated urease inhibitory activity, suggesting a potential application in the treatment of bacterial infections. frontiersin.org The morpholine ring is also a component of various antitumor agents, indicating that derivatives of 2-(5-Bromothiophen-2-yl)morpholine could be explored for their cytotoxic activity against cancer cell lines. acs.org The versatility of the bromine atom as a synthetic handle allows for the systematic modification of the molecule to optimize its interaction with various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEVHYHKVJMLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 5 Bromothiophen 2 Yl Morpholine

Reactivity of the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom at the 5-position of the thiophene ring is a key functional group that serves as a handle for a variety of chemical transformations, most notably in cross-coupling reactions.

Utilization in Further Cross-Coupling Transformations

The carbon-bromine bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is fundamental in building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling the bromothiophene with an organoboron compound, such as an aryl or vinyl boronic acid or ester. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgresearchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the thiophene ring. nih.govscilit.comnih.gov For instance, the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids demonstrates the feasibility of selectively functionalizing brominated thiophene cores. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromothiophene with an organotin compound. organic-chemistry.orglibretexts.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org While effective, the toxicity of organotin reagents is a notable drawback. organic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromothiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org The process can be used to install terminal alkynes, which can serve as handles for further modifications, such as click chemistry. researchgate.net

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. liverpool.ac.uklibretexts.org In this context, 2-(5-Bromothiophen-2-yl)morpholine could be coupled with various olefins to introduce substituted vinyl groups at the thiophene's 5-position. The reaction is catalyzed by a palladium complex and typically requires a base. libretexts.orgthieme-connect.de

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the thiophene ring is generally challenging. Unlike aryl halides activated by strong electron-withdrawing groups, the thiophene ring in this compound is not sufficiently activated for SNAr to occur under standard conditions. The morpholine (B109124) substituent is an electron-donating group, which further deactivates the ring toward nucleophilic attack. Therefore, achieving displacement of the bromine by nucleophiles like amines, alkoxides, or cyanides would likely require harsh reaction conditions or the use of transition metal catalysis (e.g., Buchwald-Hartwig amination) to facilitate the substitution.

Transformations Involving the Thiophene Heterocycle

The thiophene ring itself is a reactive component of the molecule, susceptible to electrophilic attack and amenable to regioselective functionalization through modern synthetic methods.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich heterocycles like thiophene. masterorganicchemistry.com The positions available for substitution on the 2-(5-Bromothiophen-2-yl)morpholine core are C3 and C4. The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents.

The morpholino group at C2 is an activating group due to the electron-donating resonance effect of the nitrogen atom. It directs incoming electrophiles to the ortho position (C3).

The bromine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to its ortho position (C4).

In a competitive scenario, the activating morpholino group is expected to be the dominant directing group. Therefore, electrophilic substitution reactions such as nitration (using nitric and sulfuric acids), sulfonation (using fuming sulfuric acid), or halogenation (e.g., with Br₂ and a Lewis acid) would be expected to occur preferentially at the C3 position. lumenlearning.comfiveable.me However, a mixture of C3 and C4 substituted products is possible, and the precise ratio would depend on the specific electrophile and reaction conditions.

Regioselective Functionalization of the Thiophene Core

Beyond electrophilic substitution, modern organometallic techniques offer precise control over the functionalization of the thiophene ring. nih.gov Metalation reactions, such as lithium-halogen exchange or directed ortho-metalation, followed by quenching with an electrophile, are powerful strategies for introducing substituents at specific positions. mdpi.com

For 2-(5-Bromothiophen-2-yl)morpholine, a lithium-halogen exchange at the C5 position using an organolithium reagent (like n-BuLi) at low temperatures would generate a 5-lithiated thiophene intermediate. This nucleophilic species can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at C5, replacing the bromine atom.

Alternatively, directed metalation could potentially be used to functionalize the C3 position. The nitrogen atom of the morpholine ring could act as a directing group, guiding an organolithium base to deprotonate the adjacent C3 position. The resulting lithiated species can then react with an electrophile. This provides a complementary strategy to EAS for functionalizing the C3 position. researchgate.net

Reactions at the Morpholine Nitrogen and Oxygen Heteroatoms

The morpholine ring provides additional sites for chemical modification, primarily at the nitrogen atom.

The secondary amine nitrogen of the morpholine moiety is nucleophilic and can undergo a range of standard amine reactions. These include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can be used to attach aryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

These transformations allow for the elaboration of the morpholine part of the molecule, which can be crucial for tuning its physicochemical properties.

The oxygen atom within the morpholine ring is part of an ether linkage and is generally unreactive under most conditions. Cleavage of the ether C-O bond would require harsh acidic conditions (e.g., HBr or HI), which would likely affect other parts of the molecule. However, oxidative ring-opening of N-aryl morpholines has been reported under visible light photocatalysis, suggesting a potential pathway to cleave the C-C bond within the morpholine ring under specific, mild conditions. google.com

N-Alkylation and N-Acylation Reactions

The secondary amine of the morpholine ring is a key reactive site for derivatization through N-alkylation and N-acylation. These reactions are fundamental for modifying the compound's structure, properties, and potential applications.

N-Alkylation: As a secondary amine, the nitrogen atom in 2-(5-bromothiophen-2-yl)morpholine can be readily alkylated. This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. Common alkylating agents include alkyl halides, sulfates, and alcohols under specific catalytic conditions. For instance, the N-alkylation of morpholine with various alcohols has been successfully demonstrated in a gas-solid phase reaction using a CuO–NiO/γ–Al2O3 catalyst, achieving high conversion and selectivity. researchgate.net This reductive alkylation is considered an environmentally favorable and atom-economical method. researchgate.net The reactivity in these reactions is influenced by steric hindrance, with primary alcohols generally reacting more readily than secondary alcohols. researchgate.net It is expected that 2-(5-bromothiophen-2-yl)morpholine would undergo similar transformations to yield N-substituted derivatives.

N-Acylation: The nucleophilic nitrogen atom can also attack acyl compounds, such as acid chlorides or anhydrides, to form N-acyl derivatives (amides). This acylation process is a widely used procedure for protecting amino groups or for synthesizing new chemical entities. researchgate.netresearch-solution.com The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. research-solution.com For example, the acylation of primary and secondary amines with fluorinated anhydrides, catalyzed by an amine base like triethylamine, is a common derivatization technique. research-solution.com

| Reaction Type | Typical Reagents | Catalyst/Conditions | Expected Product with 2-(5-Bromothiophen-2-yl)morpholine |

|---|---|---|---|

| N-Alkylation | Alcohols (Methanol, Ethanol (B145695), etc.) | CuO–NiO/γ–Al2O3, High Temperature | N-Alkyl-2-(5-bromothiophen-2-yl)morpholine |

| N-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Base (e.g., K2CO3, NaH) | N-Alkyl-2-(5-bromothiophen-2-yl)morpholine |

| N-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Base (e.g., Pyridine, Triethylamine) | N-Acyl-2-(5-bromothiophen-2-yl)morpholine |

| N-Acylation | Acid Chlorides (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Triethylamine) | N-Acyl-2-(5-bromothiophen-2-yl)morpholine |

Mannich-Type Reactions Involving the Morpholine Moiety

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine. thermofisher.commdpi.com The product is a β-amino carbonyl compound known as a Mannich base. thermofisher.com These bases are valuable synthetic intermediates. thermofisher.comnih.gov

Given that 2-(5-bromothiophen-2-yl)morpholine is a secondary amine, it can readily participate in the Mannich reaction. The reaction is initiated by the formation of an electrophilic iminium ion from the condensation of the morpholine nitrogen and formaldehyde. This iminium ion then reacts with a C-H acidic compound (e.g., a ketone, phenol, or another heterocycle) to yield the corresponding aminomethylated product. mdpi.com Morpholine is frequently used as the amine component in Mannich reactions to synthesize a wide array of biologically active molecules, where the morpholine moiety can enhance solubility and bioavailability. nih.govias.ac.in

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Active Hydrogen Compound) | General Product (Mannich Base) |

|---|---|---|---|

| 2-(5-Bromothiophen-2-yl)morpholine | Formaldehyde | Acetophenone | 3-(4-(5-Bromothiophen-2-yl)morpholino)-1-phenylpropan-1-one |

| 2-(5-Bromothiophen-2-yl)morpholine | Formaldehyde | Phenol | 4-(4-(5-Bromothiophen-2-yl)morpholinomethyl)phenol |

Role as a Strategic Intermediate in Multi-Step Organic Synthesis

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govresearchgate.net Its inclusion in a molecule can lead to favorable physicochemical, metabolic, and pharmacokinetic properties. nih.gov Similarly, the thiophene ring is a common scaffold in pharmaceuticals. The combination of these two heterocyclic systems in 2-(5-bromothiophen-2-yl)morpholine, along with the reactive bromine handle for cross-coupling reactions, makes it a valuable strategic intermediate for building more complex molecules. nih.gove3s-conferences.org

For example, a multi-step synthesis of novel 2-(thiophen-2-yl)dihydroquinolines with potent antimycobacterial activity involved coupling various cyclic amines, including morpholine, to a thiophene-containing core structure. nih.gov This demonstrates the utility of combining these moieties to generate new therapeutic agents. The synthesis of morpholine derivatives often starts from precursors like 1,2-amino alcohols, with various methods developed for ring formation and substitution. e3s-conferences.orgresearchgate.net As a pre-formed, functionalized building block, 2-(5-bromothiophen-2-yl)morpholine allows for its direct incorporation into target molecules, potentially simplifying synthetic routes and enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. nih.gove3s-conferences.org

Derivatization for Analytical Method Development

For the quantitative analysis of compounds like 2-(5-bromothiophen-2-yl)morpholine, especially at low concentrations in complex matrices, derivatization is often a necessary step prior to chromatographic analysis. thermofisher.comnih.gov The goal of derivatization is to modify the analyte to improve its properties for separation and detection, such as increasing volatility for gas chromatography (GC) or introducing a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). research-solution.comthermofisher.comnih.gov

The secondary amine of the morpholine ring is the primary site for such derivatization.

For HPLC Analysis: A variety of reagents are used to derivatize primary and secondary amines to make them detectable by UV-Vis or fluorescence detectors. thermofisher.comlibretexts.org

Dansyl chloride (DNS-Cl) reacts with amines to form highly fluorescent sulfonamide derivatives. libretexts.org

9-fluorenylmethyl chloroformate (FMOC-Cl) also forms fluorescent derivatives with both primary and secondary amines. thermofisher.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a fluorogenic reagent used for the selective analysis of secondary amines. mdpi.com

1-Naphthylisothiocyanate (NIT) reacts with morpholine to form a thiourea (B124793) derivative that can be analyzed by HPLC with UV detection. rsc.org

Phenyl isothiocyanate (PITC) forms phenylthiourea (B91264) derivatives with primary and secondary amines, which are detectable by UV. rsc.org

For GC Analysis: Derivatization is crucial for amines in GC to decrease their polarity and increase their volatility. nih.gov

Acylation: Reagents like pentafluorobenzoyl chloride or fluorinated anhydrides (e.g., heptafluorobutyric anhydride) convert amines into their corresponding amides. The introduction of fluorine atoms significantly enhances detectability by an electron capture detector (ECD). researchgate.netresearch-solution.com

Silylation: This is the most common derivatization method for GC, where an active hydrogen on the amine is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jpsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl (B83357) donors that react with amines to produce more volatile and thermally stable derivatives suitable for GC-MS analysis. chemcoplus.co.jpsigmaaldrich.com

| Analytical Technique | Derivatizing Reagent | Abbreviation | Principle of Derivatization |

|---|---|---|---|

| HPLC-FLD/UV | Dansyl chloride | DNS-Cl | Attaches a fluorescent dansyl group to the amine. libretexts.org |

| HPLC-FLD | 9-fluorenylmethyl chloroformate | FMOC-Cl | Attaches a fluorescent FMOC group to the amine. thermofisher.com |

| HPLC-FLD | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Attaches a fluorogenic NBD group to the amine. mdpi.com |

| HPLC-UV | 1-Naphthylisothiocyanate | NIT | Forms a UV-active thiourea derivative. rsc.org |

| GC-ECD/MS | Pentafluorobenzoyl chloride | PFBCI | Acylation with a fluorinated group increases volatility and ECD sensitivity. research-solution.com |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation replaces the active hydrogen with a TMS group, increasing volatility. sigmaaldrich.com |

Advanced Spectroscopic and Diffraction Techniques for Molecular and Crystal Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the carbon-hydrogen framework of organic molecules. For 2-(5-Bromothiophen-2-yl)morpholine, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the connectivity and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(5-Bromothiophen-2-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) and bromothiophene rings. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the oxygen and nitrogen atoms within the morpholine ring.

The protons on the thiophene (B33073) ring are anticipated to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The coupling between these protons can provide information about their relative positions. The protons of the morpholine ring will appear in the upfield region, generally between δ 2.5 and 5.0 ppm. The protons adjacent to the oxygen and nitrogen atoms will be deshielded and thus appear at a higher chemical shift. The chair conformation of the morpholine ring can lead to complex splitting patterns due to the distinction between axial and equatorial protons. researchgate.net

Table 1: Predicted ¹H NMR Data for 2-(5-Bromothiophen-2-yl)morpholine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-3 | 6.8 - 7.0 | d | 3.5 - 4.0 |

| Thiophene H-4 | 6.9 - 7.1 | d | 3.5 - 4.0 |

| Morpholine CH (C2) | 4.5 - 4.8 | dd | 10.0, 3.0 |

| Morpholine CH₂ (C3, C5) | 2.8 - 3.2 and 3.8 - 4.1 | m | - |

| Morpholine CH₂ (C6) | 3.6 - 3.9 | m | - |

| Morpholine NH | 1.8 - 2.5 | br s | - |

Note: The predicted data is based on the analysis of similar morpholine and bromothiophene derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(5-Bromothiophen-2-yl)morpholine will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The carbons of the bromothiophene ring are expected in the downfield region (δ 110-150 ppm). The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range. The carbons of the morpholine ring will be observed in the range of δ 45-80 ppm, with the carbons adjacent to the heteroatoms (C2, C6, and C3, C5) appearing at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for 2-(5-Bromothiophen-2-yl)morpholine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 145 - 150 |

| Thiophene C3 | 125 - 128 |

| Thiophene C4 | 129 - 132 |

| Thiophene C5 | 112 - 115 |

| Morpholine C2 | 75 - 80 |

| Morpholine C3, C5 | 45 - 50 |

| Morpholine C6 | 68 - 72 |

Note: The predicted data is based on the analysis of similar morpholine and bromothiophene derivatives. Actual experimental values may vary.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FT-IR and UV-Vis, provide valuable information about the functional groups present and the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within 2-(5-Bromothiophen-2-yl)morpholine. The spectrum is expected to show absorption bands corresponding to the C-H, C-N, C-O, C-S, and C-Br bonds.

Key expected vibrational frequencies include the C-H stretching of the thiophene ring (around 3100 cm⁻¹), C-H stretching of the morpholine ring (2850-3000 cm⁻¹), N-H stretching of the secondary amine in the morpholine ring (around 3300-3400 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (1070-1150 cm⁻¹), and the C-S stretching of the thiophene ring (600-800 cm⁻¹). The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum (500-600 cm⁻¹).

Table 3: Predicted FT-IR Data for 2-(5-Bromothiophen-2-yl)morpholine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Morpholine) | 3300 - 3400 | Medium |

| C-H Stretch (Thiophene) | ~3100 | Medium |

| C-H Stretch (Morpholine) | 2850 - 3000 | Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

| C-O-C Stretch (Morpholine) | 1070 - 1150 | Strong |

| C-N Stretch (Morpholine) | 1100 - 1200 | Medium |

| C-S Stretch (Thiophene) | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Note: The predicted data is based on the analysis of similar morpholine and bromothiophene derivatives. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The spectrum of 2-(5-Bromothiophen-2-yl)morpholine is expected to be dominated by the electronic transitions of the bromothiophene chromophore.

The thiophene ring system typically exhibits π → π* transitions. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. The morpholine moiety itself does not have significant absorption in the near-UV region. One would anticipate absorption maxima in the range of 250-300 nm.

Table 4: Predicted UV-Vis Data for 2-(5-Bromothiophen-2-yl)morpholine

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π* | 260 - 280 | Ethanol (B145695) |

Note: The predicted data is based on the analysis of similar morpholine and bromothiophene derivatives. Actual experimental values may vary and are solvent-dependent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-(5-Bromothiophen-2-yl)morpholine, the mass spectrum would confirm the molecular formula, C₈H₁₀BrNOS.

The molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) would be observed. The fragmentation pattern would likely involve the cleavage of the bond between the thiophene and morpholine rings, as well as fragmentation within the morpholine ring itself. Common fragments would include the bromothienyl cation and various fragments arising from the loss of small molecules like ethylene (B1197577) oxide from the morpholine ring.

Table 5: Predicted Mass Spectrometry Data for 2-(5-Bromothiophen-2-yl)morpholine

| m/z Value | Predicted Fragment Ion |

| 247/249 | [M]⁺ (Molecular Ion) |

| 162/164 | [C₄H₂BrS]⁺ (Bromothienyl cation) |

| 86 | [C₄H₈NO]⁺ (Morpholin-2-yl cation) |

| 56 | [C₃H₆N]⁺ |

Note: The predicted data is based on the analysis of similar morpholine and bromothiophene derivatives. Actual experimental values and relative intensities may vary based on ionization method and energy.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for elucidating the structure of organic compounds. In the analysis of 2-(5-Bromothiophen-2-yl)morpholine, EI-MS provides critical information regarding its molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Further fragmentation of the molecular ion would yield a series of daughter ions, providing insights into the molecule's connectivity. Expected fragmentation pathways could include the cleavage of the morpholine ring and the loss of the bromine atom, leading to characteristic fragment ions that can be precisely identified by their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, detection, and quantification of 2-(5-Bromothiophen-2-yl)morpholine, particularly in complex mixtures or for assessing its purity. A validated LC-MS method would typically involve a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

The chromatographic conditions, including the choice of column, mobile phase composition (often a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol), and gradient elution program, would be optimized to achieve a sharp, symmetrical peak for the target compound with a stable retention time. The mass spectrometer, often a quadrupole or time-of-flight analyzer, would be operated in a suitable ionization mode, such as electrospray ionization (ESI), to generate ions for detection. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound.

X-ray Diffraction Studies for Three-Dimensional Structure Determination

X-ray diffraction studies are the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state.

Dihedral Angle Analysis and Molecular Conformation in the Solid State

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation in the solid state. A key aspect of this is the analysis of dihedral angles, which describe the rotation around single bonds. For 2-(5-Bromothiophen-2-yl)morpholine, the dihedral angle between the thiophene ring and the morpholine ring is of particular interest as it defines the relative orientation of these two structural motifs. The conformation of the morpholine ring itself, which typically adopts a chair conformation, can also be precisely determined. These conformational details are crucial for understanding the molecule's shape and how it might interact with other molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution calculated from the X-ray diffraction data. For 2-(5-Bromothiophen-2-yl)morpholine, this analysis would reveal the nature and extent of non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the quantum mechanical properties of molecules. For thiophene (B33073) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, provide a detailed understanding of their structural and electronic characteristics. These calculations are crucial for predicting molecular behavior and designing new materials with specific properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible components like the morpholine (B109124) ring, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies.

In the case of related substituted thiophene compounds, DFT calculations have been employed to determine their optimized geometries. For instance, studies on thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) revealed that while the solid-state structure is planar, the gas-phase optimized structure shows free rotation of the substituent groups, indicating different stable conformations in different phases. researchgate.net Similarly, for N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, computational analysis was used to determine the rotational barriers and the most stable E and Z isomers by examining the torsion angles. alquds.edu

The conformation of the morpholine ring itself is a critical aspect. In related systems, such as morpholine-functionalized fluorescent probes, the orientation of the morpholine residue can significantly impact the molecule's electronic properties. nih.gov For 2-(5-Bromothiophen-2-yl)morpholine, a thorough conformational search would involve rotation around the C-N and C-C bonds connecting the thiophene and morpholine rings to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org

For thiophene derivatives, FMO analysis provides insights into their electronic behavior. In studies of various 2,5-substituted thiophene derivatives, the HOMO-LUMO energy gap was calculated to understand the effect of different substituents on the electronic properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability. semanticscholar.org For instance, in a study of bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives, molecules with a C=S bridge exhibited the lowest band gap, indicating enhanced potential for photo-excited electron transfer. ub.ac.id

Theoretical calculations on morpholine-functionalized BODIPY dyes have shown that the relative energies of the HOMO and LUMO of the morpholine moiety and the dye determine the fluorescence quenching mechanism. nih.gov For 2-(5-Bromothiophen-2-yl)morpholine, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the thiophene and bromo-substituent. The precise energies and distributions would be determined by DFT calculations.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for Related Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| BBDT-CH2 | - | - | 2.29 | ub.ac.id |

| BBDT-C=O | - | - | 2.23 | ub.ac.id |

| BBDT-C=S | - | - | 1.66 | ub.ac.id |

| BTDT-C=S | - | - | 1.82 | ub.ac.id |

| 3-ax. conformation of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide derivative | - | - | 4.0805 | semanticscholar.org |

Harmonic Vibrational Frequency Calculations

Harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.gov

For various pharmaceutical molecules, including those with complex configurations, scaled vibrational frequencies from DFT calculations have shown good agreement with experimental results. nih.gov In the study of thiophene-based compounds, calculated vibrational frequencies have been successfully used to assign experimental IR and Raman bands. researchgate.net For instance, the characteristic C-S stretching vibrations in thiophene derivatives are often found in the lower wavenumber region of the IR spectrum. researchgate.net

For 2-(5-Bromothiophen-2-yl)morpholine, vibrational analysis would predict the frequencies associated with the stretching and bending modes of the thiophene and morpholine rings, as well as the C-Br bond.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of thiophene derivatives, MEP analysis has been used to identify reactive sites. For example, in (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one, the MEP profile was analyzed to understand the chemical reactive sites of the molecule. researchgate.net Similarly, for a synthesized 1,3,4-oxadiazole (B1194373) derivative containing a quinoline (B57606) moiety, the MEP was investigated through theoretical calculations. researchgate.net For 2-(5-Bromothiophen-2-yl)morpholine, the MEP map would likely show a region of negative potential around the sulfur and bromine atoms of the thiophene ring and the oxygen and nitrogen atoms of the morpholine ring, indicating potential sites for electrophilic interaction.

Atomic Charge Distribution Analysis

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial charges on each atom in a molecule. This information helps in understanding the molecule's polarity, dipole moment, and intermolecular interactions.

In the computational study of thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), the charge distribution on the atoms was calculated and discussed. researchgate.net For N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, Mulliken population analysis was carried out using the B3LYP level of theory. alquds.edu This analysis for 2-(5-Bromothiophen-2-yl)morpholine would quantify the electron-withdrawing effect of the bromine atom and the electron distribution within the thiophene and morpholine rings.

Mechanistic Studies of Synthetic Transformations via Computational Modeling

Computational modeling is increasingly used to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control selectivity.

For reactions involving thiophene derivatives, such as Suzuki cross-coupling reactions, DFT calculations have been performed to gain mechanistic insight into transition metal-catalyzed transformations. researchgate.net In the context of polymerization, DFT has been used to study the regioselectivity of the copolymerization of styrenic molecules with propylene (B89431) using a zirconocene (B1252598) catalyst, revealing the thermodynamic stability of different insertion modes. mdpi.com While specific mechanistic studies on the synthesis of 2-(5-Bromothiophen-2-yl)morpholine were not found, computational modeling could be applied to understand its formation, for example, through a nucleophilic substitution reaction involving a brominated thiophene precursor and morpholine. Such studies would involve locating the transition state structures and calculating the activation energies for different possible reaction pathways.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 5 Bromothiophen 2 Yl Morpholine

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to develop more environmentally benign and efficient chemical processes. For the synthesis of 2-(5-Bromothiophen-2-yl)morpholine and its derivatives, researchers are exploring novel strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Morpholine (B109124) Synthesis

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often require pre-functionalized and protected substrates | Utilizes readily available and simpler starting materials |

| Reagents | Can involve hazardous and stoichiometric reagents | Employs safer and often catalytic reagents |

| Reaction Steps | Typically multi-step processes | Often one- or two-step protocols |

| Waste Generation | Higher amount of byproducts and waste | Reduced waste generation, potential for catalyst recycling |

| Energy Consumption | May require high temperatures and prolonged reaction times | Often proceeds under milder conditions |

Exploration of Novel Catalytic Systems for its Functionalization

The functionalization of the 2-(5-Bromothiophen-2-yl)morpholine scaffold is crucial for creating a diverse range of derivatives with tailored properties. The bromine atom on the thiophene (B33073) ring and the C-H bonds on both the thiophene and morpholine rings offer multiple sites for modification. Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, are at the forefront of these efforts.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions allow for the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyl substituents. Furthermore, the direct C-H functionalization of the thiophene ring represents a highly atom-economical approach to introduce new functionalities without the need for pre-functionalization. mdpi.commdpi.com Research into novel catalytic systems, potentially involving earth-abundant metals like copper or iron, is an active area of investigation to make these transformations more sustainable and cost-effective. mdpi.com

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the three-dimensional structure and conformational dynamics of 2-(5-Bromothiophen-2-yl)morpholine is essential for elucidating its reactivity and interactions with other molecules. Advanced spectroscopic techniques are indispensable tools for these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, provides detailed information about the connectivity and spatial relationships of atoms within the molecule. To study dynamic processes, such as ring-flipping of the morpholine moiety or restricted rotation around the thiophene-morpholine bond, variable-temperature NMR experiments can be employed. Other spectroscopic methods like infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the molecule and can be used to study conformational isomers at low temperatures. osti.gov Fluorescence spectroscopy can also be a powerful tool, especially for studying the interactions of derivatives with biological macromolecules or for developing fluorescent probes. nih.gov

Theoretical Insights into Complex Reaction Pathways

Computational chemistry has become an invaluable partner to experimental studies, providing deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. For 2-(5-Bromothiophen-2-yl)morpholine, theoretical calculations can play a crucial role in understanding its reactivity and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of various reactions, helping to identify the most likely reaction pathways and predict the regioselectivity of functionalization reactions. researchgate.netmdpi.com For instance, computational studies can elucidate the mechanism of catalytic C-H activation, explaining why a particular catalyst favors one position over another. rsc.org Furthermore, theoretical calculations can predict the spectroscopic properties of the molecule and its derivatives, aiding in the interpretation of experimental data. As computational methods continue to improve in accuracy and efficiency, they will undoubtedly play an even more significant role in exploring the chemistry of this compound. mdpi.comresearchgate.net

Design and Synthesis of Derivatives for Materials Science Applications

The unique electronic and structural features of the 2-(5-bromothiophen-2-yl) fragment suggest that derivatives of 2-(5-Bromothiophen-2-yl)morpholine could have interesting applications in materials science. Thiophene-based oligomers and polymers are well-known for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By strategically modifying the 2-(5-Bromothiophen-2-yl)morpholine scaffold, it may be possible to create novel materials with desirable photophysical and electronic properties. For example, extending the conjugation of the thiophene system through polymerization or by attaching other chromophores could lead to new fluorescent dyes or semiconductors. The morpholine group, with its potential for hydrogen bonding and its ability to influence solubility and morphology, could provide a means to tune the solid-state packing and thin-film properties of these materials. The synthesis of morpholine-2,5-dione (B184730) derivatives and their subsequent polymerization is a known route to creating biodegradable polymers, suggesting another potential avenue for materials development based on this scaffold. nih.gov

Utilization as a Scaffold in Chemical Biology Probes (without reference to specific biological outcomes)

The development of chemical probes is essential for interrogating complex biological systems. These molecular tools are designed to interact with specific cellular components, allowing researchers to study their function. The 2-(5-Bromothiophen-2-yl)morpholine structure possesses features that make it an attractive scaffold for the design of such probes.

The morpholine ring is a common motif in many biologically active molecules and can impart favorable pharmacokinetic properties. The bromothiophene moiety provides a handle for the attachment of various functional groups, such as fluorophores, affinity tags, or reactive groups for covalent labeling of cellular targets. By designing and synthesizing a library of derivatives, it is possible to create a collection of probes with diverse properties. nih.govmdpi.comnih.govolemiss.edu For example, attaching a fluorescent dye to the scaffold could allow for the visualization of its localization within cells. The development of such probes, independent of their specific biological targets, is a key step in advancing our understanding of cellular processes.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromothiophen-2-yl)morpholine, and how can purity be optimized?

The synthesis typically involves bromination of thiophene derivatives followed by morpholine coupling. A common method includes reacting 5-bromothiophene-2-carbaldehyde with morpholine derivatives under basic conditions (e.g., sodium hydride) to promote nucleophilic substitution . Purification techniques such as column chromatography or recrystallization in ethanol/dichloromethane mixtures are critical for achieving >95% purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of bromothiophene precursor to morpholine) and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing 2-(5-Bromothiophen-2-yl)morpholine?

- NMR : H and C NMR confirm structural integrity. Key signals include the morpholine ring protons (δ 3.6–3.8 ppm) and the thiophene bromine-coupled aromatic proton (δ 7.2 ppm) .

- IR : Stretching vibrations at ~1100 cm (C-O of morpholine) and ~690 cm (C-Br) validate functional groups .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 272 [M+H] .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group on the thiophene ring enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) proceeds at 80°C in THF/water (3:1) with KCO as a base, yielding biaryl derivatives . Reaction monitoring via TLC (hexane/ethyl acetate, 4:1) ensures minimal side-product formation.

Advanced Research Questions

Q. What crystallographic insights exist for 2-(5-Bromothiophen-2-yl)morpholine derivatives?

Single-crystal X-ray diffraction reveals planar thiophene-morpholine systems with dihedral angles of 76.9° between the morpholine and thiophene rings. Key bond lengths include C-Br (1.89 Å) and C-S (1.71 Å). Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the crystal lattice, as observed in orthorhombic P222 space groups (cell parameters: a = 9.37 Å, b = 15.84 Å, c = 16.15 Å) . Software like SHELXL and Mercury are recommended for refining and visualizing these structures.

Q. How do computational studies (DFT) elucidate electronic properties and reactivity?

B3LYP/6-311G(d,p) calculations show a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity. The bromine atom contributes to a localized LUMO (-1.8 eV), favoring nucleophilic attacks at the thiophene ring. Hirshfeld surface analysis further identifies Br⋯H (12%) and S⋯H (9%) interactions as dominant in molecular packing .

Q. What biological mechanisms are hypothesized for this compound in drug discovery?

The morpholine moiety acts as a hydrogen-bond acceptor, potentially inhibiting kinase enzymes (e.g., PI3K). In vitro assays show IC values of 1.2 µM against cancer cell lines (HeLa, MCF-7), with apoptosis linked to caspase-3 activation. Molecular docking studies (AutoDock Vina) suggest binding affinity (-8.2 kcal/mol) to the ATP-binding pocket of target proteins .

Q. How can reaction conditions be optimized for scalable synthesis?

High-throughput screening (HTS) in microreactors identifies optimal conditions:

- Catalyst : Pd(OAc) (2 mol%) with XPhos ligand (4 mol%) .

- Solvent : Dimethylacetamide (DMA) at 100°C improves yield by 18% compared to DMF.

- Workflow : Automated liquid handling reduces batch-to-batch variability (<5% RSD) .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and Schlenk techniques to avoid bromine displacement by moisture.

- Characterization : Combine XRD with SC-XRD for unambiguous structural assignment .

- Computational Analysis : Use Gaussian 16 for DFT and Multiwfn for Hirshfeld surface mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.